molecular formula C11H13N3O2 B1427000 Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1400645-46-6

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate

Cat. No. B1427000
M. Wt: 219.24 g/mol
InChI Key: SZMKMECFIIAIKV-UHFFFAOYSA-N
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Description

“Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 1400645-46-6 . Its molecular weight is 219.24 and its IUPAC name is methyl 1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate” is 1S/C11H13N3O2/c1-3-6-14-10-5-4-8(11(15)16-2)7-9(10)12-13-14/h4-5,7H,3,6H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate” has a molecular weight of 219.24 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Environmental Applications

Practical Synthesis of Metal Passivators and Light-sensitive Materials : A method was developed for the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a compound useful as an intermediate in preparing several metal passivators and light-sensitive materials. This synthesis is efficient, environmentally benign, and easy to work up, highlighting the compound's significance in green chemistry (Gu, Yu, Zhang, & Xu, 2009).

Corrosion Inhibition

Corrosion Inhibition on Iron and Steels : The corrosion inhibition properties of 1,2,3-benzotriazole and its derivatives on iron and steels have been extensively reviewed, focusing on their effectiveness in a wide pH range. These compounds form protective surface layers, significantly enhancing the anticorrosion protection of various steels (Kuznetsov, 2020).

Copper Corrosion Inhibition : Another study reviewed the use of tolyltriazole, a derivative of benzotriazole, as a corrosion inhibitor for copper and brass. The findings suggest that tolyltriazole is generally as effective as, or better than, benzotriazole in various corrosive environments (Walker, 1976).

Anticorrosion Properties in Aluminum Alloys : Further exploration into benzotriazole derivatives has shown their effectiveness as corrosion inhibitors for aluminum alloys. These studies highlight the potential for creating protective coatings on aluminum alloys, enhancing their resistance to corrosion in different environmental conditions (Kuznetsov, 2020).

Safety And Hazards

The safety data sheet for “Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate” suggests avoiding breathing its mist, gas, or vapors. Contact with skin and eyes should also be avoided. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

methyl 1-propylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-6-14-10-5-4-8(11(15)16-2)7-9(10)12-13-14/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMKMECFIIAIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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